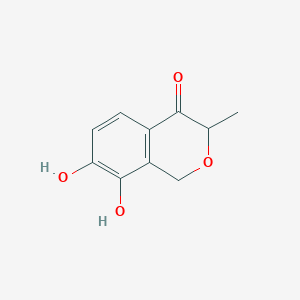

7,8-Dihydroxy-3-methylisochroman-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

945619-75-0 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

7,8-dihydroxy-3-methyl-1H-isochromen-4-one |

InChI |

InChI=1S/C10H10O4/c1-5-9(12)6-2-3-8(11)10(13)7(6)4-14-5/h2-3,5,11,13H,4H2,1H3 |

InChI Key |

XMPDGGPOGJOFIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C2=C(CO1)C(=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7,8 Dihydroxy 3 Methylisochroman 4 One

Total Synthesis Approaches for (±)-7,8-Dihydroxy-3-methylisochroman-4-one

The total synthesis of the racemic form of 7,8-dihydroxy-3-methylisochroman-4-one, denoted as (±)-XJP, has been achieved through various methodologies, primarily focusing on the efficient construction of the core isochroman-4-one (B1313559) scaffold.

Retrosynthetic Analysis Strategies for the Isochroman-4-one Core

Retrosynthetic analysis, a technique used to plan a synthesis by deconstructing the target molecule into simpler precursors, reveals several potential pathways to the isochroman-4-one core. A common strategy involves disconnecting the lactone ring to reveal a substituted benzoic acid derivative and a propylene (B89431) oxide equivalent. Another approach considers an intramolecular cyclization of a suitably functionalized precursor, such as a substituted 2-bromobenzoic acid derivative.

Key disconnections in the retrosynthesis of the isochroman-4-one core often involve:

Lactone Ring Opening: This leads to a hydroxy acid precursor, which can be formed from a corresponding aldehyde or ketone.

Intramolecular Cyclization: This strategy often involves the formation of the C4-C4a bond or the O2-C3 bond as the final ring-closing step.

These retrosynthetic strategies guide the design of forward synthetic routes, several of which have been successfully implemented.

Established Synthetic Routes and Reaction Pathways

Another established pathway involves the direct condensation of a homophthalic acid derivative with an appropriate acyl chloride at elevated temperatures. This approach has been utilized for the synthesis of various substituted isocoumarins and can be adapted for the synthesis of this compound.

Asymmetric Synthesis and Enantiomeric Resolution of this compound Enantiomers

The presence of a stereocenter at the C3 position of this compound means it exists as a pair of enantiomers, (+)-XJP and (-)-XJP. The synthesis of these enantiomerically pure forms is crucial for studying their distinct biological activities.

Enantioselective Synthetic Strategies (e.g., Intramolecular Heck Reaction)

The first asymmetric total synthesis of S-(+)-XJP and R-(-)-XJP has been achieved in eight steps. researchgate.net A key step in this enantioselective synthesis is the intramolecular Heck reaction. This palladium-catalyzed reaction is a powerful tool for constructing cyclic and polycyclic compounds, including those with quaternary stereocenters. organicreactions.orgresearcher.lifechim.it In the synthesis of the enantiomers of XJP, the intramolecular Heck reaction was employed to create the chiral center with high stereocontrol. researchgate.net A latent functionality strategy was also implemented to prevent racemization during the synthesis. researchgate.net

Methods for Chiral Resolution of Racemic Mixtures

Chiral resolution is a common technique used to separate a racemic mixture into its individual enantiomers. wikipedia.orgjackwestin.com For (±)-7,8-dihydroxy-3-methylisochroman-4-one, chiral resolution has been successfully employed to obtain the pure (+)-XJP and (-)-XJP enantiomers. nih.gov This process typically involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. libretexts.org These diastereomers, having different physical properties, can then be separated by methods such as crystallization or chromatography. jackwestin.com After separation, the resolving agent is removed to yield the pure enantiomers. The absolute configurations of the separated enantiomers were determined to be S for (+)-XJP and R for (-)-XJP through circular dichroism (CD) calculations and chiral synthesis. nih.gov

Challenges in Stereochemical Control and Mitigation of Racemization

Achieving high stereochemical control is a significant challenge in the asymmetric synthesis of chiral molecules. fiveable.meresearchgate.net In the synthesis of this compound enantiomers, controlling the stereochemistry at the C3 position is critical. The intramolecular Heck reaction, while powerful, requires careful optimization of catalysts, ligands, and reaction conditions to achieve high enantioselectivity. princeton.edu

Racemization, the conversion of an enantiomerically pure substance into a racemic mixture, is another potential issue. libretexts.org This can occur under certain reaction conditions, particularly if the stereocenter is adjacent to a carbonyl group, as is the case in isochroman-4-ones. To circumvent this, a "latent functionality" strategy was employed in the asymmetric synthesis of XJP, which helps to protect the stereocenter from racemization during subsequent reaction steps. researchgate.net

Below is an interactive data table summarizing the synthetic approaches:

| Synthetic Approach | Key Reaction/Method | Target Compound | Key Features |

| Total Synthesis | Parham-type Cyclization | (±)-7,8-Dihydroxy-3-methylisochroman-4-one | Efficient, high yield, utilizes Weinreb amide. researchgate.net |

| Total Synthesis | Condensation | (±)-7,8-Dihydroxy-3-methylisochroman-4-one | Direct condensation of homophthalic acid derivatives. |

| Asymmetric Synthesis | Intramolecular Heck Reaction | S-(+)-XJP and R-(-)-XJP | Enantioselective, constructs the chiral center with high stereocontrol. researchgate.net |

| Enantiomeric Resolution | Chiral Resolution | (+)-XJP and (-)-XJP | Separation of racemic mixture using a chiral resolving agent. nih.gov |

Derivatization and Structure Modification of the this compound Scaffold

Modification of the parent this compound molecule is essential for generating analog libraries to probe its biological targets and optimize activity. Key sites for derivatization include the catechol (7- and 8-hydroxyl groups), the C3-methyl group, and the aromatic ring.

The generation of an analog library from the this compound scaffold can be approached through several strategic modifications. These strategies aim to systematically alter different parts of the molecule to explore the chemical space and identify key structural features for biological activity.

Modification of the Catechol Moiety: The two adjacent hydroxyl groups are prime targets for derivatization. Standard reactions such as etherification or esterification can be employed. Selective mono- or di-alkylation can introduce a variety of substituents, modulating properties like lipophilicity and hydrogen-bonding capacity. Acylation can be used to create prodrugs or introduce other functional groups.

Variation at the C3 Position: The methyl group at the C3 position can be replaced with other alkyl or aryl groups. This requires a de novo synthesis of the isochroman-4-one core with different starting materials, allowing for the introduction of a wide range of substituents to probe the steric and electronic requirements of the binding pocket of a biological target.

Aromatic Ring Substitution: While the parent scaffold is unsubstituted beyond the hydroxyl groups, synthetic routes can be designed to introduce substituents such as halogens, nitro groups, or alkyl groups onto the benzene (B151609) ring. These modifications can influence the electronic properties of the molecule and provide handles for further functionalization, for example, through cross-coupling reactions. nih.gov

Building upon the core structure of this compound, researchers have developed synthetic routes to novel derivatives with potential therapeutic applications. One notable strategy involves coupling the isochroman-4-one scaffold with other bioactive molecules or pharmacophores to create hybrid compounds.

For instance, a series of novel H₂S-releasing isochroman-4-one derivatives were designed and synthesized to enhance the antihypertensive and cardiovascular protective effects of the parent compound. researchgate.net This was achieved by coupling hydrogen sulfide (B99878) (H₂S)-releasing donor moieties with analogs of (±)-7,8-dihydroxy-3-methylisochroman-4-one. researchgate.net Similarly, novel 4-isochromanone compounds bearing an N-benzyl pyridinium (B92312) moiety have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors. researchgate.net Another approach involves creating isochroman (B46142) analogs of known receptor agonists, such as the synthesis of an isochroman analog of CD3254, which proved to be a potent Retinoid-X-Receptor (RXR) selective agonist. mdpi.com

These examples demonstrate that synthetic efforts are often directed at building entirely new analogs rather than derivatizing the natural product itself, allowing for greater structural diversity.

The incorporation of specific pharmacophores is a key strategy to direct the biological activity of the isochroman-4-one scaffold towards a particular target. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

The synthesis of hybrid molecules is a prime example of this strategy. By covalently linking the isochroman-4-one core to a known pharmacophore, the resulting derivative can exhibit dual activity or enhanced potency.

H₂S-Releasing Moieties: Hydrogen sulfide is a signaling molecule with vasodilatory and cardioprotective effects. Coupling H₂S donor groups to the isochroman-4-one scaffold aims to combine the potential antihypertensive effects of the core with the benefits of H₂S, leading to hybrid compounds with improved vasodilation efficacy. researchgate.net

Acetylcholinesterase (AChE) Inhibitor Moieties: For neurodegenerative diseases like Alzheimer's, inhibiting AChE is a key therapeutic strategy. By incorporating an N-benzyl pyridinium moiety, a known feature of many AChE inhibitors, into the isochroman-4-one structure, new and potent inhibitors have been developed. researchgate.net

Retinoid-X-Receptor (RXR) Agonist Moieties: The isochroman group has been incorporated into the structures of known RXR agonists to create novel rexinoids with greater potency than existing drugs like bexarotene. mdpi.com

The table below summarizes examples of pharmacophores incorporated into the isochroman-4-one scaffold.

| Base Scaffold | Incorporated Pharmacophore/Moiety | Resulting Derivative Class | Target/Activity |

| Isochroman-4-one | H₂S-releasing donors | H₂S-releasing hybrids | Vasodilation / Antihypertensive |

| Isochroman-4-one | N-benzyl pyridinium | Pyridinium-isochromanone hybrids | Acetylcholinesterase (AChE) Inhibition |

| Isochroman | Biphenyl carboxylic acid | Isochroman-based Rexinoids | Retinoid-X-Receptor (RXR) Agonism |

General Methodologies for Isochroman-4-one Core Construction

The efficient construction of the isochroman-4-one core is fundamental to accessing the parent compound and its derivatives. Modern organic synthesis has produced a variety of powerful methods, including transition metal-catalyzed reactions and cascade strategies, to build this heterocyclic system.

Transition metals, particularly palladium, gold, and rhodium, are powerful catalysts for constructing complex heterocyclic scaffolds. researchgate.net These metals can facilitate a range of transformations, including cross-couplings, cyclizations, and rearrangements, under mild conditions. nih.gov

For the synthesis of isochroman structures, gold catalysis has been particularly effective. For example, a biomimetic asymmetric hetero-Diels-Alder reaction has been developed using a Au(I)/chiral Sc(III) bimetallic catalytic system. nih.gov This method allows for the in-situ generation of an isochromene, a close relative and potential precursor to isochroman-4-ones, which then undergoes cyclization to form complex polycyclic isochroman frameworks with excellent stereocontrol. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, are invaluable for creating the carbon-carbon bonds necessary to build the precursors for cyclization. nih.gov

The table below highlights some transition metals used in the synthesis of isochroman-related scaffolds.

| Metal Catalyst System | Reaction Type | Application |

| Au(I) / Chiral Sc(III) | Asymmetric Hetero-Diels-Alder | Enantioselective synthesis of tetracyclic isochromans |

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Heck) | Synthesis of substituted aromatic precursors |

| Rhodium (Rh) | C-H Activation / Cyclization | Construction of the heterocyclic ring |

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These strategies are prized for their atom and step economy. Annulation refers to the formation of a new ring.

Several cascade and annulation strategies have been developed for the synthesis of isochroman-4-ones and related chroman-4-ones:

Radical Cascade Annulation: This approach involves the generation of a radical species that triggers a sequence of intramolecular cyclization and other transformations. For example, methods for synthesizing ester-containing chroman-4-ones through the cascade radical cyclization of 2-(allyloxy)arylaldehydes have been reported. nih.govresearchgate.net

Parham-type Cyclization: This is an annulation strategy that involves an intramolecular reaction between an in situ-generated organolithium species and an internal electrophile. This method has been successfully applied to the efficient synthesis of 4-isochromanones from Weinreb amides, including a total synthesis of (±)-7,8-dihydroxy-3-methylisochroman-4-one. researchgate.net

Asymmetric Cascade Reactions: Chiral isochromanones can be synthesized with high enantioselectivity using cascade reactions. One such method involves the trapping of carboxylic oxonium ylides generated from α-diazoketones, followed by an asymmetric aldol (B89426) cyclization catalyzed by a chiral Lewis acid complex. rsc.org

These modern synthetic strategies provide robust and versatile platforms for constructing the isochroman-4-one core, enabling the synthesis of the natural product and a diverse range of structurally modified analogs for further investigation.

Application of Asymmetric Catalysis in Isochroman-4-one Synthesis

The development of catalytic enantioselective methods to access chiral isochroman-4-ones is crucial for the synthesis of biologically active natural products and pharmaceutical agents. Researchers have explored several key strategies, including organocatalysis and metal-based catalysis, to achieve high levels of stereocontrol. These methods typically involve the intramolecular cyclization of functionalized precursors, where a chiral catalyst orchestrates the stereochemical outcome of the ring-forming step.

One prominent approach is the organocatalytic intramolecular Mannich reaction . This method has been successfully employed for the synthesis of 4-aminoisochromanones with high diastereoselectivity and enantioselectivity. acs.orgorganic-chemistry.org For instance, the reaction of 2-oxopropyl-2-formylbenzoates with anilines, catalyzed by a tetrazole-substituted proline derivative, yields the corresponding 4-aminoisochromanones in good yields (up to 85%) and with excellent enantiomeric excesses (up to 99% ee). acs.orgorganic-chemistry.org This one-pot procedure highlights the efficiency of organocatalysis in constructing complex heterocyclic frameworks with multiple stereocenters under mild conditions. acs.orgorganic-chemistry.org

Another powerful strategy involves a bimetallic relay catalytic system for an asymmetric cascade O–H insertion/aldol cyclization. nih.gov This approach utilizes a combination of an achiral dirhodium salt and a chiral N,N′-dioxide–metal complex (Fe(III) or Sc(III)) to catalyze the reaction of ketoacids with diazoketones. nih.gov This method is particularly effective for creating isochromanones with adjacent quaternary stereocenters, affording a range of optically active lactone derivatives in good to excellent yields and stereoselectivities. nih.gov The success of this cascade reaction relies on the controlled generation of a carboxylic oxonium ylide, followed by a highly enantioselective intramolecular aldol addition. nih.govrsc.orgsemanticscholar.orgrsc.orgresearchgate.net

Furthermore, the enantioselective intramolecular oxa-Michael addition represents a key transformation for the synthesis of chiral isochromanones. Bifunctional iminophosphorane (BIMP) catalysts have been shown to be highly effective in promoting the cyclization of alcohols onto tethered α,β-unsaturated esters and amides. acs.orgacs.orgnih.gov This metal-free approach provides excellent yields (up to 99%) and high enantiomeric ratios (up to 99.5:0.5 er) for a broad range of substrates, leading to the formation of various cyclic ethers, including isochromans. acs.orgacs.orgnih.gov The modularity and tunability of the BIMP catalyst are crucial for its wide applicability. acs.orgacs.orgnih.gov

These diverse catalytic methodologies underscore the significant progress in the asymmetric synthesis of the isochroman-4-one scaffold. The high levels of enantioselectivity and broad substrate scope demonstrated by these methods provide a strong foundation for their potential application in the synthesis of specific and complex molecules like this compound.

The following table summarizes key research findings in the application of asymmetric catalysis for the synthesis of isochroman-4-one derivatives.

| Catalyst/Catalytic System | Reaction Type | Substrate Type | Key Findings | Yield | Enantioselectivity (ee%) |

|---|---|---|---|---|---|

| Tetrazole-substituted proline derivative | Organocatalytic Intramolecular Mannich Reaction | 2-oxopropyl-2-formylbenzoates and anilines | Produces 4-aminoisochromanones with high cis-stereoselectivity. acs.orgorganic-chemistry.org | Up to 85% | 92–99% |

| Rh(II)/chiral N,N′-dioxide-Fe(III) or Sc(III) complex | Asymmetric Cascade O–H Insertion/Aldol Cyclization | Ketoacids and diazoketones | Effective for constructing isochromanones with adjacent quaternary stereocenters. nih.gov | Good to excellent | Good to excellent |

| Bifunctional Iminophosphorane (BIMP) | Enantioselective Intramolecular Oxa-Michael Addition | Alcohols tethered to α,β-unsaturated esters/amides | Broad scope for various cyclic ethers, including isochromans. acs.orgacs.orgnih.gov | Up to 99% | Up to 99.5:0.5 er |

Spectroscopic Characterization and Structural Elucidation of 7,8 Dihydroxy 3 Methylisochroman 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full assignment of ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous determination of the connectivity of all atoms.

For 7,8-dihydroxy-3-methylisochroman-4-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons on the heterocyclic ring, and the methyl group. The aromatic region would display two coupled protons, likely doublets, consistent with an ortho-substitution pattern on the benzene (B151609) ring. The stereogenic center at C-3 features a methine proton that would appear as a quartet, coupled to the adjacent methyl protons and the benzylic protons at C-1. The methyl group at C-3 would resonate as a doublet. The benzylic protons at C-1 would likely appear as two distinct signals due to diastereotopicity, each coupled to the C-3 proton.

The ¹³C NMR spectrum would complement this data, showing ten distinct carbon signals. Key resonances would include the carbonyl carbon (C-4) of the lactone, carbons of the aromatic ring (with those bearing hydroxyl groups shifted downfield), the chiral methine carbon (C-3), the benzylic methylene (B1212753) carbon (C-1), and the methyl carbon.

2D NMR experiments are crucial for confirming these assignments.

¹H-¹H COSY: Would establish the coupling network between adjacent protons, for example, connecting the C-3 methine proton to the C-3 methyl protons.

HSQC: Correlates each proton signal to its directly attached carbon atom.

HMBC: Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. For instance, correlations from the benzylic protons (H-1) to the aromatic carbons and the carbonyl carbon (C-4) would confirm the isochromanone core structure.

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignments |

|---|---|---|---|---|

| H-1a | ~4.85 | d | ~16.0 | Benzylic methylene |

| H-1b | ~4.75 | d | ~16.0 | Benzylic methylene |

| H-3 | ~4.60 | q | ~6.5 | Methine |

| H-5 | ~6.90 | d | ~8.5 | Aromatic |

| H-6 | ~6.80 | d | ~8.5 | Aromatic |

| 3-CH₃ | ~1.45 | d | ~6.5 | Methyl |

| 7-OH | ~9.50 | s | - | Phenolic Hydroxyl |

| 8-OH | ~9.20 | s | - | Phenolic Hydroxyl |

| Position | δ (ppm) | Assignments |

|---|---|---|

| C-1 | ~70.0 | Benzylic methylene |

| C-3 | ~78.0 | Methine |

| C-4 | ~195.0 | Carbonyl |

| C-4a | ~115.0 | Aromatic Quaternary |

| C-5 | ~120.0 | Aromatic CH |

| C-6 | ~118.0 | Aromatic CH |

| C-7 | ~145.0 | Aromatic C-OH |

| C-8 | ~144.0 | Aromatic C-OH |

| C-8a | ~130.0 | Aromatic Quaternary |

| 3-CH₃ | ~18.0 | Methyl |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental composition. For this compound, the molecular formula is C₁₀H₁₀O₄. HRMS analysis, typically using electrospray ionization (ESI), would yield an exact mass measurement that can be compared to the theoretically calculated mass. This comparison, usually within a few parts per million (ppm), serves as definitive proof of the molecular formula, distinguishing it from other potential isomers.

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₁O₄⁺ | 195.0652 |

| [M+Na]⁺ | C₁₀H₁₀O₄Na⁺ | 217.0471 |

| [M-H]⁻ | C₁₀H₉O₄⁻ | 193.0495 |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism (CD), Electronic Circular Dichroism (ECD))

The presence of a stereocenter at the C-3 position means that this compound is a chiral molecule, existing as two enantiomers ((R) and (S)). Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of these enantiomers. These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.

The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific enantiomer. The absolute configuration is typically assigned by comparing the experimentally measured ECD spectrum with theoretical spectra generated through time-dependent density functional theory (TD-DFT) calculations for both the (R) and (S) enantiomers. nih.govresearchgate.net A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the isolated compound. For isochromanone derivatives, the Cotton effects associated with the π→π* and n→π* transitions of the aromatic chromophore and the lactone carbonyl group are particularly diagnostic for stereochemical assignment. nih.gov

Complementary Spectroscopic Techniques (e.g., Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum for this compound would show characteristic absorption bands confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~1720-1700 | C=O stretch | δ-Lactone |

| ~1610, 1500 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Lactone, Phenol |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The benzoyl chromophore in this compound is expected to produce characteristic absorption maxima (λ_max) in the UV region. Based on data from structurally similar compounds like 7,8-dihydroxy-4-methylcoumarin (B1670369), absorptions are expected around 220-260 nm and 300-350 nm, corresponding to π→π* transitions within the aromatic ring and conjugated system. researchgate.netresearchgate.net

Crystallographic Studies for Definitive Solid-State Structure Confirmation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry beyond any doubt.

While a crystal structure for this compound itself is not publicly available, data from the closely related compound, 7,8-dihydroxy-4-methylcoumarin, provides valuable insight into the molecular geometry and intermolecular interactions, such as hydrogen bonding, that can be expected. researchgate.netnih.gov An X-ray crystallographic study of this compound would not only confirm its constitution but also reveal its absolute configuration (if a chiral crystal is formed) and the details of its packing in the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.631(2) |

| b (Å) | 9.456(5) |

| c (Å) | 7.075(3) |

| α (°) | 103.13(3) |

| β (°) | 91.84(3) |

| γ (°) | 68.21(3) |

| Volume (ų) | 460.9(3) |

| Z | 2 |

Biological Activities and Mechanistic Investigations of 7,8 Dihydroxy 3 Methylisochroman 4 One and Its Analogues

Antihypertensive Activity Research

The parent compound, 7,8-Dihydroxy-3-methylisochroman-4-one, originally isolated from banana peels, has demonstrated notable antihypertensive properties. nih.gov Subsequent research has explored its mechanisms of action and has led to the development of novel analogues with enhanced activity.

Angiotensin-Converting Enzyme (ACE) Inhibition Pathways

Initial biological evaluations of (+/-)-7,8-dihydroxy-3-methylisochroman-4-one revealed that it displays potent antihypertensive activity. nih.gov Further mechanistic studies identified its primary mode of action as the inhibition of the Angiotensin-Converting Enzyme (ACE). nih.gov In studies conducted on renal hypertensive rats, the compound proved to be an effective ACE inhibitor, highlighting a key pathway for its blood pressure-lowering effects. nih.gov

Mechanisms of α1-Adrenergic Receptor Antagonism

Current scientific literature does not prominently feature α1-adrenergic receptor antagonism as a primary mechanism for the antihypertensive effects of this compound or its direct analogues. Instead, research into the adrenergic receptor activity of this compound class has focused on β-adrenergic receptors. Studies have shown that novel hybrid compounds derived from the isochroman-4-one (B1313559) scaffold can exhibit potent β1-adrenoceptor blocking effects. This indicates that while adrenergic receptor modulation is a viable strategy for developing antihypertensive agents from this parent compound, the focus has been on β1-receptor pathways rather than α1-receptor antagonism.

Design and Evaluation of Hydrogen Sulfide (B99878) (H2S)-Releasing Hybrids and Vasodilation Efficacy

To explore multi-target therapeutic strategies, researchers have designed and synthesized novel hybrids of isochroman-4-one. One such strategy involves the creation of a hydrogen sulfide (H2S)-releasing hybrid. H2S is a known gaseous signaling molecule with significant vasodilation and cardioprotective effects.

Anti-Alzheimer's Disease Research Potential

The structural scaffold of this compound has served as a foundation for developing potent inhibitors of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibitory Mechanisms

Based on the cholinergic hypothesis of Alzheimer's disease, which links cognitive decline to a deficit in the neurotransmitter acetylcholine (B1216132), inhibition of AChE is a primary therapeutic strategy. nih.gov Researchers have designed and synthesized a series of novel isochroman-4-one derivatives from the natural parent compound to evaluate their potential as anti-Alzheimer's agents. nih.govnih.gov

Among the synthesized derivatives, certain compounds exhibited potent anti-acetylcholinesterase (AChE) activity. nih.gov The research focused on creating a dual-binding site inhibitor, a strategy considered to be more effective for treating the complex pathology of Alzheimer's disease. nih.gov

The enzyme acetylcholinesterase possesses two principal binding sites: the catalytic anionic site (CAS), located deep within the enzyme's gorge where acetylcholine is hydrolyzed, and the peripheral anionic site (PAS), situated at the entrance of the gorge. nih.gov The PAS is also implicated in the aggregation of β-amyloid (Aβ) peptide, a hallmark of Alzheimer's disease. nih.govmdpi.com Therefore, inhibitors that can simultaneously interact with both sites are of high interest.

Molecular modeling and kinetic investigations of a lead derivative, compound 10a [(Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide], confirmed that it functions as a dual-binding inhibitor. nih.govnih.gov This compound was shown to bind to both the CAS and the PAS of AChE. nih.gov This dual interaction not only blocks the breakdown of acetylcholine but also has the potential to interfere with Aβ aggregation. nih.gov In fact, compound 10a demonstrated a moderate ability to inhibit Aβ aggregation in addition to its potent AChE inhibitory activity. nih.gov The kinetic profile of these derivatives is consistent with a mixed-type inhibition, a characteristic often observed with dual-binding site inhibitors. nih.gov

Table 1: AChE Inhibitory Activity of Lead Isochroman-4-one Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 10a | eeAChE | 0.023 ± 0.003 | nih.gov |

| Donepezil (Reference) | eeAChE | 0.021 ± 0.002 | nih.gov |

eeAChE: Acetylcholinesterase from Electrophorus electricus

Enzyme Kinetic Studies of Inhibition

Derivatives of this compound have been the subject of enzyme kinetic studies to elucidate their mechanism of action as enzyme inhibitors. One such study focused on a series of novel isochroman-4-one derivatives designed from the natural product (±)-7,8-dihydroxy-3-methylisochroman-4-one. nih.govnih.gov Among these, compound 10a emerged as a potent acetylcholinesterase (AChE) inhibitor. nih.govnih.gov

Further molecular modeling and kinetic investigations revealed that compound 10a acts as a dual-binding inhibitor. nih.gov It binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov The CAS is the primary site of acetylcholine hydrolysis, and its inhibition leads to increased levels of the neurotransmitter acetylcholine. nih.gov The PAS, located at the entrance of the enzyme's active site gorge, is implicated in the AChE-induced aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov By targeting both sites, dual-binding inhibitors like compound 10a can offer a more comprehensive therapeutic approach for Alzheimer's disease. nih.gov

Another study has identified (±)-7,8-dihydroxy-3-methyl-isochromanone-4 as an angiotensin-converting enzyme (ACE) inhibitor, suggesting its potential antihypertensive activity. nih.gov

Anti-Amyloid-β Aggregation Properties

The aggregation of amyloid-β (Aβ) peptides into toxic oligomers and fibrils is a central event in the pathology of Alzheimer's disease. frontiersin.org Natural compounds, particularly those with catechol moieties, have been investigated for their ability to interfere with this process. nih.gov The 7,8-dihydroxy substitution on the isochroman-4-one scaffold forms a catechol-like structure, suggesting its potential role in inhibiting Aβ aggregation.

Studies on derivatives of this compound have shown that they possess anti-Aβ aggregation properties. For instance, compound 10a , an acetylcholinesterase inhibitor derived from the parent compound, exhibited moderate efficacy in preventing Aβ aggregation. nih.govnih.gov The mechanism of inhibition by such compounds can be multifaceted, including the inhibition of monomer association, the remodeling of Aβ oligomers into non-toxic, off-pathway species, and the inhibition of secondary nucleation. frontiersin.org The catechol group is thought to play a crucial role, potentially through covalent or non-covalent interactions with the Aβ peptide, thereby preventing its self-assembly into neurotoxic aggregates. nih.gov

Antioxidant Mechanisms Relevant to Neuroprotection

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases. etsu.edu Compounds with a 7,8-dihydroxy (catechol) substitution pattern are known for their antioxidant properties.

While direct studies on the antioxidant mechanisms of this compound are limited, research on structurally similar compounds like 7,8-dihydroxyflavone (B1666355) (7,8-DHF) provides valuable insights. etsu.edunih.gov Studies have shown that 7,8-DHF confers neuroprotection against glutamate-induced toxicity through its antioxidant activity. etsu.edunih.gov The proposed mechanisms include the enhancement of cellular glutathione (B108866) levels and the reduction of ROS production. etsu.edu Furthermore, 7,8-DHF has been shown to protect against cell death induced by hydrogen peroxide and menadione, further confirming its antioxidant effects. etsu.edu Another study demonstrated that 7,8-DHF possesses strong free-radical scavenging capacity and can upregulate the expression of heme oxygenase-1 (HO-1), an enzyme with a crucial role in the cellular antioxidant defense system. researchgate.net These findings suggest that this compound likely shares similar antioxidant mechanisms, contributing to its potential neuroprotective effects.

Impact on Mitochondrial Functionality in Neurodegenerative Contexts

Mitochondrial dysfunction is a central feature of many neurodegenerative diseases, leading to energy deficits, increased oxidative stress, and the initiation of cell death pathways. sygnaturediscovery.comfrontiersin.org Therapeutic strategies aimed at preserving mitochondrial health are therefore of significant interest. unipd.it

Research on 7,8-dihydroxyflavone (7,8-DHF) , an analogue of this compound, has demonstrated its protective effects on mitochondrial function. nih.gov In a mouse model of Parkinson's disease, 7,8-DHF was found to ameliorate mitochondrial impairment and motor dysfunction induced by a toxic fragment of α-synuclein. nih.gov The protective effects of 7,8-DHF were associated with the mitigation of α-synuclein-induced morphological and functional abnormalities of mitochondria. nih.gov This suggests that compounds with the 7,8-dihydroxyaryl structure may help to maintain mitochondrial integrity and function in the face of neurodegenerative stressors.

Anticancer and Antitumor Activity Investigations

Inhibition of Tubulin Polymerization and Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer drug development. mdpi.com A derivative of the natural product (±)-7,8-dihydroxy-3-methylisochroman-4-one, XJP-L (8) , was found to exhibit weak inhibitory activity on tubulin polymerization, with an IC50 value of 10.6 μM. nih.govnih.gov

This initial finding prompted the synthesis of a series of 4-arylisochromene derivatives to enhance this activity. nih.gov Among these, compound (±)-19b was identified as a potent inhibitor of tubulin polymerization, with an IC50 value of 3.1 μM, comparable to the well-known tubulin inhibitor combretastatin (B1194345) A-4 (IC50 = 2.5 μM). nih.gov Further studies demonstrated that (±)-19b binds to the colchicine (B1669291) binding site on tubulin, thereby disrupting the intracellular microtubule network. nih.gov The R-configured enantiomer of (±)-19b showed even greater potency in both antiproliferative and antitubulin assays. nih.govnih.gov

Inhibition of Tubulin Polymerization by this compound Analogues

| Compound | Description | IC50 (μM) | Reference |

|---|---|---|---|

| XJP-L (8) | Derivative of (±)-7,8-dihydroxy-3-methylisochroman-4-one | 10.6 | nih.govnih.gov |

| (±)-19b | 4-arylisochromene derivative | 3.1 | nih.gov |

| Combretastatin A-4 | Reference tubulin inhibitor | 2.5 | nih.gov |

Cell Cycle Arrest Induction (e.g., G2/M Phase)

The disruption of microtubule dynamics by tubulin-targeting agents typically leads to the arrest of the cell cycle at the G2/M phase, followed by the induction of apoptosis. mdpi.comnih.gov

Consistent with its role as a tubulin polymerization inhibitor, the potent analogue (±)-19b was shown to cause cell cycle arrest in the G2/M phase in K562 cancer cells. nih.gov This arrest is a direct consequence of the disruption of the mitotic spindle, which prevents the proper segregation of chromosomes and activates the spindle assembly checkpoint. Prolonged arrest at this checkpoint can trigger programmed cell death, contributing to the anticancer activity of the compound. medsci.org The induction of G2/M arrest is a common mechanism for natural products that target the microtubule network. medsci.org

Mechanisms of Apoptosis Induction

While direct studies on the apoptosis-inducing mechanisms of this compound are not extensively documented, research on structurally similar compounds, particularly the coumarin (B35378) analogue 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) , provides significant insights into potential pathways.

In human lung adenocarcinoma (A549) and leukemic (U-937) cell lines, DHMC has been shown to induce apoptosis through a variety of mechanisms. nih.govahajournals.orgetsu.edu One primary pathway is the mitochondria-mediated caspase-dependent pathway. etsu.edu Treatment with DHMC leads to the modulation of key proteins in the Bcl-2 family, resulting in the down-regulation of the anti-apoptotic protein Bcl-xl and the pro-apoptotic protein Bax. etsu.edu

Furthermore, the pro-apoptotic activity of DHMC is mediated through the regulation of critical signaling cascades. ahajournals.org Investigations have demonstrated that the compound can inhibit major cell survival pathways, including the ERK1/2 and PI3K/Akt pathways. nih.govahajournals.org Concurrently, it activates the JNKs pathway, which is often associated with cellular stress and apoptosis. nih.govahajournals.org This multi-pronged approach culminates in the induction of programmed cell death. The process is also characterized by the down-regulation of the c-myc proto-oncogene and the induction of the cell cycle inhibitor p21, acting through a p53-independent mechanism. ahajournals.org

Table 1: Apoptotic Mechanisms of 7,8-dihydroxy-4-methylcoumarin (DHMC)

| Mechanism | Affected Component | Effect | Cell Line | Source |

|---|---|---|---|---|

| Mitochondrial Pathway | Bcl-xl | Down-regulation | A549 | etsu.edu |

| Mitochondrial Pathway | Bax | Down-regulation | A549 | etsu.edu |

| Signaling Cascade | ERK1/2 Pathway | Inhibition | U-937 | nih.govahajournals.org |

| Signaling Cascade | PI3K/Akt Pathway | Inhibition | U-937 | nih.govahajournals.org |

| Signaling Cascade | JNKs Pathway | Activation | U-937 | nih.govahajournals.org |

| Gene Regulation | c-myc | Down-regulation | U-937 | ahajournals.org |

| Gene Regulation | p21 | Induction | U-937 | ahajournals.org |

Antivascular Mechanisms of Action

The vascular effects of this compound and its analogues present a complex picture, with studies on related compounds showing both pro- and anti-angiogenic potential. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease, including cancer.

Research on the flavonoid analogue 7,8-dihydroxyflavone (7,8-DHF) has shown that it can stimulate angiogenesis. etsu.edu This effect is reportedly mediated through its ability to mimic brain-derived neurotrophic factor (BDNF) and activate the TrkB receptor, which leads to endothelial cell proliferation. etsu.edu However, other studies suggest a dual action for this compound. Flavonoids are also known to inhibit the vascular endothelial growth factor receptor (VEGFR) family, with 7,8-DHF specifically found to downregulate VEGFR2 phosphorylation, a key step in angiogenesis. nih.gov

In contrast, studies on other related structures, such as the isocoumarin (B1212949) designated NM-3 , have demonstrated clear anti-angiogenic activity. nih.gov This highlights that subtle variations in the core chemical structure can lead to divergent biological effects on the vasculature. Another isochroman (B46142) derivative, ISO-9 , has been shown to be a promising anti-apoptotic agent in vascular endothelial cells, suggesting a protective role for existing vasculature under stress conditions rather than a direct anti-angiogenic effect. nih.gov The precise antivascular mechanism of this compound itself remains an area for further investigation.

Cardioprotective Activity Studies

Mechanisms against Cardiac Hypertrophy

Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a significant risk factor for heart failure. nih.gov The core compound, This compound (XJP) , and its flavone (B191248) analogue, 7,8-dihydroxyflavone (7,8-DHF) , have demonstrated notable activity in counteracting this condition.

Studies have shown that 7,8-DHF can inhibit both compensated and decompensated cardiac hypertrophy. nih.gov In cellular models using cardiomyocytes, 7,8-DHF treatment effectively reduces cell size and represses the mRNA levels of key hypertrophic markers, including atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). nih.gov These findings indicate a direct effect on the cellular and molecular programs that drive pathological heart muscle growth.

Regulation of Key Signaling Pathways (e.g., AMPK)

A central mechanism underlying the cardioprotective effects of this compound class is the activation of AMP-activated protein kinase (AMPK). AMPK acts as a master regulator of cellular energy homeostasis and its activation is strongly associated with cardioprotection. nih.gov

Research has explicitly linked the anti-hypertrophic effects of the analogue 7,8-dihydroxyflavone (7,8-DHF) to its ability to activate AMPK signaling. nih.gov The beneficial effects of 7,8-DHF on cardiac hypertrophy were nullified by the application of Compound C, a known AMPK inhibitor, confirming the pathway's critical role. nih.gov Activated AMPK can influence a range of downstream processes that collectively inhibit the hypertrophic response and preserve cardiac function under stress.

Influence on Cellular Metabolic Processes (e.g., Fatty Acid Metabolism)

The progression of cardiac hypertrophy and heart failure is often associated with a metabolic shift in the heart, away from its preferred fuel source of fatty acids towards increased glucose utilization. nih.govahajournals.org While direct evidence linking this compound to cardiac fatty acid metabolism is still emerging, studies on its analogues suggest an influence on systemic lipid levels.

A related coumarin derivative, 7,8-dihydroxy-3-(4-methylphenyl) coumarin (DHMPC) , has demonstrated both antioxidant and lipid-lowering effects in hyperlipidemic rat models, significantly decreasing total cholesterol levels. nih.gov Furthermore, the analogue 7,8-dihydroxyflavone (7,8-DHF) has been shown to attenuate the accumulation of lipids such as cholesterol, diacylglycerols, and triacylglycerols in the liver of mice fed a high-fat diet. frontiersin.org These findings, which point to a role in regulating systemic lipid metabolism, suggest a potential, though not yet directly proven, mechanism by which these compounds could influence the metabolic dysregulation seen in cardiac hypertrophy.

Other Biologically Relevant Activities of Isochroman-4-ones

The isochroman-4-one scaffold is a privileged structure found in numerous natural products and is associated with a wide spectrum of biological activities.

The specific compound This compound has been identified as a potent antihypertensive agent. nih.gov Further mechanistic studies revealed that it functions as an Angiotensin-Converting Enzyme (ACE) inhibitor. nih.gov This activity is highly relevant to cardiovascular health, as ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure.

More broadly, the isochroman and isocoumarin classes of compounds are recognized for a diverse range of therapeutic applications. mdpi.com These include anti-inflammatory, antioxidant, antimicrobial, and antitumor properties. mdpi.com For instance, certain functionalized isocoumarins have been synthesized and shown to possess significant antifungal activity against Candida species. nih.gov This breadth of activity underscores the therapeutic potential of the isochroman-4-one chemical family.

Table 2: Other Reported Activities of Isochroman-4-ones and Related Compounds

| Compound/Class | Biological Activity | Mechanism/Note | Source |

|---|---|---|---|

| This compound | Antihypertensive | ACE Inhibitor | nih.gov |

| Isochroman Derivatives | Anti-inflammatory | General activity of the class | mdpi.com |

| Isochroman Derivatives | Antioxidant | General activity of the class | mdpi.com |

| Isochroman Derivatives | Antimicrobial | General activity of the class | mdpi.com |

| Isochroman Derivatives | Antitumor | General activity of the class | mdpi.com |

| Functionalised Isocoumarins | Antifungal | Active against Candida species | nih.gov |

Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of this compound are limited, research on its analogues, particularly coumarin and flavone derivatives sharing the 7,8-dihydroxy substitution pattern, provides significant insights into their potential mechanisms of action. These compounds are known to modulate key inflammatory pathways.

Analogues such as 7,8-dihydroxy-4-methylcoumarin (DHMC) and 7,8-dihydroxyflavone (7,8-DHF) have demonstrated notable anti-inflammatory effects in various in vitro models. nih.govresearchgate.net A primary mechanism of action is the downregulation of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, pre-treatment with 7,8-DHF significantly attenuated the secretion of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and interleukin-1β (IL-1β). nih.gov This reduction in inflammatory mediators is attributed to the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

The anti-inflammatory effects of these analogues are closely linked to their ability to interfere with major signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net Research has shown that 7,8-DHF inhibits the nuclear translocation of the NF-κB p65 subunit and the degradation of its inhibitor, IκB. nih.gov Furthermore, it has been observed to suppress the phosphorylation of key MAPK proteins such as extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.govresearchgate.net The inhibition of these pathways collectively leads to a reduced inflammatory response.

Acetylated derivatives of DHMC, such as 8-acetoxy-4-methylcoumarin (8AMC) and 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC), have also been investigated for their anti-inflammatory potential. researchgate.net Studies indicate that these acetylated forms can also dose-dependently downregulate the expression of NO, PGE₂, pro-inflammatory cytokines, iNOS, and COX-2. researchgate.net Interestingly, the monoacetylated derivative, 8AMC, was found to be a more potent inhibitor than the parent compound, suggesting that structural modifications like acetylation can enhance the anti-inflammatory activity. researchgate.net

| Compound | Model System | Key Findings | Mechanism of Action |

|---|---|---|---|

| 7,8-Dihydroxyflavone (7,8-DHF) | LPS-stimulated RAW 264.7 cells | Decreased NO, PGE₂, and IL-1β secretion. Reduced iNOS and COX-2 expression. | Inhibition of NF-κB and MAPK (ERK, p38, JNK) pathways. nih.gov |

| 7,8-Dihydroxy-4-methylcoumarin (DHMC) | LPS-stimulated RAW 264.7 cells | Downregulation of NO, PGE₂, pro-inflammatory cytokines, iNOS, and COX-2. | Inhibition of MAPK and NF-κB pathways. researchgate.net |

| 8-Acetoxy-4-methylcoumarin (8AMC) | LPS-stimulated RAW 264.7 cells | More potent downregulation of inflammatory mediators compared to DHMC. | Inhibition of MAPK and NF-κB pathways. researchgate.net |

| 7,8-Diacetoxy-4-methylcoumarin (DAMC) | LPS-stimulated RAW 264.7 cells | Dose-dependent downregulation of inflammatory mediators. | Inhibition of MAPK and NF-κB pathways. researchgate.net |

Antimicrobial Properties

The antimicrobial potential of this compound and its analogues has been an area of interest, with various studies exploring their efficacy against a range of pathogens. While specific data on this compound is not extensively available, the broader class of coumarins and related heterocyclic compounds has demonstrated significant antimicrobial activity.

For example, derivatives of 7-hydroxy-4-methyl coumarin have been synthesized and evaluated for their antibacterial properties. scholarsresearchlibrary.com One study focused on 8-arylazo-7-hydroxy-4-methyl coumarin derivatives and tested their activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. scholarsresearchlibrary.com The results indicated that these compounds exhibited notable antibacterial activity, with some derivatives showing a zone of inhibition comparable to the standard antibiotic, ampicillin. scholarsresearchlibrary.com The presence of both the coumarin nucleus and the azo group appears to be crucial for their antimicrobial action. scholarsresearchlibrary.com

The structural features of these molecules play a significant role in their antimicrobial efficacy. The incorporation of different functional groups onto the core coumarin structure can modulate their activity. For instance, the presence of a sulfonamide group in one of the synthesized 8-arylazo-7-hydroxy-4-methyl coumarin derivatives resulted in greater antibacterial potential against all tested bacterial strains. scholarsresearchlibrary.com

| Compound Class | Tested Organisms | Key Findings |

|---|---|---|

| 8-Arylazo-7-hydroxy-4-methyl coumarin derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Several derivatives showed significant antibacterial activity, with some being comparable to ampicillin. scholarsresearchlibrary.com |

| Coumarin derivative with a sulfonamide group | Gram-positive and Gram-negative bacteria | Demonstrated enhanced antibacterial potential against all tested strains. scholarsresearchlibrary.com |

In vitro Cytotoxicity Evaluation in Cellular Models

The cytotoxic effects of this compound analogues, particularly coumarin derivatives, have been evaluated against various cancer cell lines. These studies aim to identify potential anticancer agents and elucidate their mechanisms of cell death.

A series of 7,8-dihydroxy-4-arylcoumarins were synthesized and tested for their anti-proliferative activities against human breast carcinoma (MDA-MB-468) and human epidermoid carcinoma (A431) cells. eurekaselect.com Several of these compounds exhibited potent cytotoxicity with IC₅₀ values in the low micromolar range. eurekaselect.com For instance, certain derivatives displayed IC₅₀ values of 0.64 µM and 1.78 µM against MDA-MB-468 and A431 cells, respectively. eurekaselect.com Further investigations revealed that these compounds could inhibit tubulin polymerization, a critical process for cell division, and also showed broad-spectrum inhibitory activities against a panel of kinases, including Flt-1, VEGFR2, RET, and EGFR. eurekaselect.com

The selective cytotoxicity of these compounds towards cancer cells over normal cells is a crucial aspect of their therapeutic potential. nih.gov For example, 7,8-dihydroxy-4-methylcoumarin (DHMC) has been shown to have potent and selective anti-proliferative and apoptosis-inducing effects on several cancer cell lines while being less toxic to peripheral blood mononuclear cells. nih.gov This selectivity is partly attributed to the differential expression of proteins like p21(Cip1/WAF1) in cancer cells versus normal monocytes. nih.gov

Another related compound, isocordoin (B1234106), a prenylated chalcone, has demonstrated cytotoxic activity against colorectal (HT-29), breast (MCF-7), and prostate (PC-3) cancer cell lines. mdpi.com The cytotoxic mechanism of isocordoin is believed to involve the induction of apoptosis, as evidenced by morphological changes in treated cells, loss of mitochondrial membrane potential, and activation of caspases. mdpi.com

| Compound/Analogue | Cell Line | IC₅₀ Value | Observed Effects |

|---|---|---|---|

| 7,8-Dihydroxy-4-arylcoumarins | MDA-MB-468 (Human Breast Carcinoma) | As low as 0.64 µM | Inhibition of tubulin polymerization and kinase activity (Flt-1, VEGFR2, RET, EGFR). eurekaselect.com |

| A431 (Human Epidermoid Carcinoma) | As low as 1.78 µM | ||

| 7,8-Dihydroxy-4-methylcoumarin (DHMC) | Various cancer cell lines | Not specified | Selective anti-proliferative and apoptosis-inducing effects. nih.gov |

| Isocordoin | HT-29 (Colorectal Cancer) | Selectivity Index: 2.9 | Induction of apoptosis, loss of mitochondrial membrane potential, caspase activation. mdpi.com |

| MCF-7 (Breast Cancer) | Selectivity Index: 3.7 | ||

| PC-3 (Prostate Cancer) | Selectivity Index: 5.2 |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Elucidation of SAR for Diverse Pharmacological Activities

Systematic modification of the 7,8-Dihydroxy-3-methylisochroman-4-one core has led to the discovery of derivatives with significantly enhanced and varied biological activities. These studies underscore the importance of specific functional groups and substitution patterns in dictating the compound's interaction with biological targets.

The parent compound, (±)-7,8-dihydroxy-3-methylisochroman-4-one, known as (±)-XJP, demonstrates notable antihypertensive effects, which have been attributed to its ability to inhibit the angiotensin-converting enzyme (ACE). nih.govresearchgate.net Further research into modifying this structure has aimed to enhance this potency.

One area of exploration has been the synthesis of oxime ether hybrids. By derivatizing the ketone at the C-4 position, researchers have developed novel compounds with different mechanisms of action. For instance, a series of isochroman-4-one (B1313559) oxime ether hybrids bearing N-substituted isopropanolamine functionalities were synthesized and evaluated for their β1-adrenergic blocking activities. nih.gov This strategic hybridization of the natural product scaffold with a known pharmacophore for β-blockers led to the identification of compound Ic , which exhibited more potent β1-adrenoceptor blocking activity than the reference drug, propranolol (B1214883), at the tested concentration. nih.gov This highlights how substantial modifications to the core structure can shift and enhance its cardiovascular effects.

| Compound ID | Modification from Parent Compound | Primary Antihypertensive Activity | Relative Potency |

| (±)-XJP | Parent Compound | ACE Inhibition | Baseline |

| R-(-)-XJP | R-enantiomer of parent compound | ACE Inhibition | More potent than (±)-XJP and S-(+)-XJP |

| S-(+)-XJP | S-enantiomer of parent compound | ACE Inhibition | Less potent than R-(-)-XJP |

| Ic | Hybridization with an N-substituted isopropanolamine at C-4 | β1-adrenoceptor blockade | Superior to propranolol at 10⁻⁷ mol·L⁻¹ |

In the context of Alzheimer's disease, the cholinergic hypothesis remains a key target for symptomatic treatment. nih.gov Researchers have successfully repurposed the (±)-XJP scaffold to create potent acetylcholinesterase (AChE) inhibitors. nih.gov The strategy involved designing hybrid molecules that could interact with multiple sites on the AChE enzyme.

A series of novel isochroman-4-one derivatives were designed and synthesized, leading to the discovery of compound 10a . nih.govnih.gov This compound was engineered to be a dual-binding inhibitor, capable of interacting with both the catalytic anionic site (CAS) at the base of the AChE gorge and the peripheral anionic site (PAS) at its entrance. nih.gov Molecular modeling and kinetic studies confirmed this dual-binding mechanism. nih.gov This multi-target approach is considered beneficial for Alzheimer's therapy, as PAS interaction can also interfere with AChE-induced aggregation of β-amyloid plaques. nih.gov The success of compound 10a demonstrates a rational design strategy, fusing the natural product core with pharmacophoric elements known to interact with AChE, resulting in a promising lead compound for further development. nih.gov

While the parent compound (±)-XJP is not primarily known for anticancer activity, its derivatives have been developed into potent antitubulin agents. acs.orgnih.gov A derivative known as XJP-L was first identified as having weak inhibitory activity against tubulin polymerization, with an IC50 value of 10.6 μM. acs.orgnih.gov

This initial finding prompted the synthesis of a series of 4-arylisochromene derivatives, which incorporated a trimethoxyphenyl moiety, a key feature of the potent, natural antitubulin agent combretastatin (B1194345) A-4. nih.gov This modification led to a dramatic increase in potency. The preliminary SAR study revealed several key insights:

Aryl Substitution: The introduction of the 4-aryl group was critical for high potency.

Hydroxyl Position: The position of the hydroxyl group on the isochroman (B46142) ring was crucial. Compounds with a hydroxyl group at the C-5 position, such as derivative (±)-19b , exhibited the most potent antiproliferative activity. nih.gov

Double Bond Reduction: The reduction of a double bond in the isochroman ring led to a slight improvement in activity. nih.gov

Compound (±)-19b emerged as the most potent derivative, with IC50 values in the low nanomolar range (10-25 nM) against various cancer cell lines. acs.orgnih.gov Further studies confirmed that it acts by disrupting the microtubule network, leading to cell cycle arrest in the G2/M phase and inducing apoptosis. acs.orgnih.gov

| Compound ID | Key Structural Features | Tubulin Polymerization IC50 | Antiproliferative Activity (HepG2 cells) IC50 |

| XJP-L | Initial lead compound | 10.6 μM | 23.7 μM |

| (±)-19b | 5-OH group, 4-(trimethoxyphenyl) group | Potent inhibitor | 15 nM |

| R-19b | R-enantiomer of 19b | More potent than (±)-19b | More potent than (±)-19b |

| S-19b | S-enantiomer of 19b | Much less potent than R-19b | Much less potent than R-19b |

Impact of Stereochemistry on Biological Activity

The presence of a chiral center at the C-3 position of the isochroman-4-one ring means the compound can exist as two non-superimposable mirror images, or enantiomers. nih.gov The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the biological activity of these molecules, as biological targets like enzymes and receptors are themselves chiral. mdpi.com

Significant differences in potency between the enantiomers of this compound and its derivatives have been observed across different therapeutic targets.

For its antihypertensive activity, (±)-XJP was separated into its individual enantiomers. nih.gov The absolute configurations were determined to be R for the levorotatory isomer [(-)-XJP] and S for the dextrorotatory isomer [(+)-XJP]. nih.gov Subsequent in vivo evaluation of their antihypertensive effects demonstrated clear enantiomeric selectivity: the R-(-)-XJP enantiomer was found to be more potent than both the S-(+)-XJP enantiomer and the original racemic mixture [(±)-XJP]. nih.gov

This stereoselectivity was also observed in the anticancer derivatives. The highly potent antitubulin agent (±)-19b was resolved into its R and S enantiomers. acs.orgnih.gov The R-configured enantiomer proved to be slightly more potent than the racemic mixture and significantly more potent than the S-configured enantiomer in both antiproliferative and antitubulin assays. nih.govnih.gov This indicates that the specific 3D orientation of the methyl group at the C-3 chiral center is critical for optimal binding to tubulin.

The ability of a biological system to distinguish between enantiomers can affect not only the drug's binding affinity to its target (pharmacodynamics) but also its absorption, distribution, and metabolism (pharmacokinetics). biomedgrid.com The superior potency of the R-enantiomer in both the antihypertensive parent compound and the anticancer derivative suggests a consistent stereochemical preference for the biological targets (ACE and tubulin, respectively). nih.govnih.gov This consistent finding highlights the importance of chiral separation and the development of single-enantiomer drugs to maximize therapeutic efficacy and potentially create a more selective pharmacological profile. nih.gov

Computational Chemistry and Molecular Modeling in Lead Optimization

In the optimization of lead compounds such as this compound, computational chemistry and molecular modeling are indispensable tools. These in silico methods allow for the rational design of derivatives with improved efficacy, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery process. By simulating interactions at a molecular level, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. For this compound, which has been identified as an Angiotensin-Converting Enzyme (ACE) inhibitor, these computational approaches are critical for understanding its mechanism of action and guiding the development of more potent antihypertensive agents. nih.gov

Molecular Docking and Predictive Binding Affinity Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the resulting interaction. mdpi.com For this compound, docking simulations would be performed against the crystal structure of Angiotensin-Converting Enzyme (ACE) to elucidate its binding mode. The primary goal is to understand how the isochromanone scaffold fits within the active site of ACE and to quantify the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol). nih.gov

While the specific docking scores for this compound are not detailed in publicly available literature, the process involves placing the compound into the enzyme's active site, which contains a critical zinc ion (Zn²⁺). The binding energy is calculated based on the intermolecular forces, including hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion. mdpi.com A more negative binding energy generally indicates a more stable and potent protein-ligand complex. nih.gov Studies on other natural product inhibitors of ACE have shown that key interactions often involve residues such as HIS353, GLU384, and HIS513. mdpi.com It is hypothesized that the dihydroxy groups on the benzene (B151609) ring of this compound play a crucial role in forming hydrogen bonds with these active site residues.

A hypothetical docking analysis summary is presented below to illustrate the expected findings.

| Parameter | Description | Predicted Outcome for this compound |

| Target Protein | Angiotensin-Converting Enzyme (ACE) | C-terminal domain (cACE) is often the primary target for inhibitors. |

| Binding Site | Active site containing the Zn²⁺ cofactor and key amino acid residues. | The ligand is expected to bind within the S1, S'1, and S'2 pockets. |

| Binding Energy | A calculated score representing the strength of the ligand-protein interaction. | A negative value (e.g., -7 to -10 kcal/mol) would be expected, indicating favorable binding. |

| Key Interactions | Specific non-covalent bonds formed between the ligand and protein. | Expected to include hydrogen bonds from the 7,8-dihydroxy groups to polar residues and coordination with the active site zinc ion. |

Advanced Ligand-Protein Interaction Profiling

Following molecular docking, advanced interaction profiling is performed to detail the specific molecular interactions that stabilize the ligand within the protein's active site. This analysis moves beyond a single binding score to create a comprehensive two-dimensional or three-dimensional map of all significant contacts. For this compound binding to ACE, this would involve identifying several key interaction types:

Hydrogen Bonds: These are critical for affinity and specificity. The hydroxyl groups at the C7 and C8 positions are prime candidates for forming hydrogen bonds with amino acid residues like GLU384, TYR523, and others in the ACE active site. mdpi.com

Metal Coordination: As ACE is a zinc-metalloproteinase, a key interaction for many inhibitors is the coordination of the Zn²⁺ ion by a ligand's functional group. The carbonyl oxygen of the lactone ring in this compound could potentially serve this role. mdpi.com

A detailed interaction profile provides a structural basis for the compound's activity and is crucial for rational drug design. By understanding which interactions are most important for binding, medicinal chemists can design derivatives that enhance these contacts, leading to improved potency. For example, modifying the substituent at the C3 position could optimize hydrophobic packing, while adding other hydrogen bond donors or acceptors could form new, stabilizing interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. nih.gov A QSAR model is a mathematical equation that relates physicochemical properties or structural features (known as molecular descriptors) to the inhibitory activity (e.g., IC₅₀) of the compounds.

For this compound and its analogues, a QSAR study would involve synthesizing a library of related compounds with modifications at various positions (e.g., altering the C3 substituent, changing the position of the hydroxyl groups). The ACE inhibitory activity of each compound would be experimentally determined. Subsequently, various molecular descriptors—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties—would be calculated for each molecule. Statistical methods are then used to build a model that predicts the activity based on these descriptors.

Although a specific QSAR model for the this compound series is not available in the reviewed literature, the development of such a model would be a key step in lead optimization. shd-pub.org.rs A well-validated QSAR model would allow researchers to:

Predict the ACE inhibitory potency of virtual or yet-to-be-synthesized derivatives.

Identify the key molecular features that enhance or diminish biological activity.

Guide the design of new analogues with potentially superior efficacy.

In Silico Assessment of Drug-Likeness and Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before committing to extensive synthesis and testing, in silico tools are used to predict the pharmacokinetic properties of a compound. This assessment, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, helps to identify potential liabilities that could cause a drug candidate to fail in later stages of development. nih.gov

For this compound, various computational models can predict its drug-likeness and ADME profile. Drug-likeness is often evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Natural products often exhibit favorable ADME properties. nih.gov

The table below presents a set of predicted ADME properties for this compound based on standard computational models.

| ADME Parameter | Predicted Property | Implication for Drug Development |

| Molecular Weight | ~194.18 g/mol | Complies with Lipinski's rule (<500), suggesting good potential for absorption. |

| logP (Lipophilicity) | Predicted between 1.0-2.0 | Within the ideal range for oral bioavailability. |

| Hydrogen Bond Donors | 2 (from hydroxyl groups) | Complies with Lipinski's rule (<5), favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 3 (from oxygens) | Complies with Lipinski's rule (<10), favorable for membrane permeability. |

| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cross the BBB, which is desirable for a peripherally acting antihypertensive agent. |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Requires experimental validation to assess the risk of drug-drug interactions. |

| Aqueous Solubility | Good | The hydroxyl groups are expected to confer adequate solubility for formulation. |

These in silico predictions suggest that this compound possesses a favorable pharmacokinetic profile, making it a strong starting point for further drug development efforts.

Future Directions and Advanced Research Perspectives for 7,8 Dihydroxy 3 Methylisochroman 4 One

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering for Sustainable Production

The production of 7,8-dihydroxy-3-methylisochroman-4-one, like many valuable natural products, is often limited by the low yields from its natural source. A critical future direction is the elucidation of its biosynthetic pathway and the application of metabolic engineering for sustainable and scalable production. Isochromanones are typically polyketides, synthesized by large, multifunctional enzymes known as polyketide synthases (PKS). oup.comresearchgate.net The research trajectory involves two primary phases: pathway discovery and pathway engineering.

Pathway Discovery: The initial step is the identification of the specific genes responsible for the compound's biosynthesis. This is achieved by integrating genomics, transcriptomics, and proteomics. fnasjournals.com Modern sequencing technologies can reveal the entire genome of the producing organism, allowing for the identification of candidate PKS gene clusters. researchgate.net Proteomics-based approaches can directly detect the expression of these large PKS enzymes, providing a direct link between a gene cluster and the final product. nih.gov

Metabolic Engineering and Heterologous Expression: Once the biosynthetic gene cluster is identified, metabolic engineering strategies can be employed to enhance production. acs.orgnih.gov This can be done in the native organism or by transferring the pathway into a more tractable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. oup.comnih.gov Engineering efforts focus on increasing the supply of precursor molecules, such as acetyl-CoA and malonyl-CoA, which are the fundamental building blocks for polyketides. nih.govresearchgate.net Advanced strategies include the use of metabolite biosensors to screen for high-producing strains and the computational design of novel PKS enzymes to generate new, non-natural polyketide structures. acs.org

| Engineering Strategy | Objective | Key Methodologies |

| Pathway Elucidation | Identify the Polyketide Synthase (PKS) gene cluster responsible for synthesizing the isochromanone core. | Genome Mining, Transcriptomics, Proteomics-based detection of PKS enzymes. |

| Precursor Supply Enhancement | Increase the intracellular pool of starter and extender units (e.g., acetyl-CoA, malonyl-CoA). | Overexpression of key enzymes like Acetyl-CoA Carboxylase (ACC) in a heterologous host. nih.gov |

| Heterologous Production | Establish a robust and scalable production platform. | Transfer of the identified gene cluster into industrial microorganisms like E. coli or S. cerevisiae. oup.comacs.org |

| Combinatorial Biosynthesis | Generate novel analogues of the parent compound. | Domain swapping and genetic modification of the PKS enzymes to alter the final chemical structure. nih.gov |

Development of Next-Generation Asymmetric Synthetic Methodologies for Enantiopure Analogues

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, the development of efficient and highly selective asymmetric syntheses is paramount for producing enantiomerically pure compounds for pharmacological evaluation. Future research will focus on novel catalytic methods that offer high stereocontrol and modularity, allowing for the creation of diverse libraries of analogues. researchgate.net

Promising strategies include:

Asymmetric Ortho-Lithiation: This method utilizes a chiral auxiliary to direct the metalation and subsequent reaction with an electrophile, establishing the stereocenter with high fidelity. acs.orgnih.gov This approach enables the synthesis of isochromanones with multiple contiguous stereocenters. nih.gov

Biomimetic Cascade Reactions: Inspired by the proposed biosynthetic pathways of similar polyketide natural products, researchers are developing catalytic cascade reactions. nih.gov For example, a dual-catalytic system using gold(I) and a chiral scandium(III) complex can orchestrate an asymmetric hetero-Diels-Alder reaction to construct complex tetracyclic isochroman (B46142) frameworks with excellent enantioselectivity. nih.gov

Tandem Catalysis: Enantioselective tandem reactions, such as a Michael addition followed by a transesterification, can build the spiro-isochromanone core in a single step with high diastereoselectivity and enantioselectivity using catalysts like dinuclear zinc complexes. rsc.org

These advanced synthetic methods provide powerful tools to systematically explore the structure-activity relationship of the isochroman-4-one (B1313559) scaffold by providing access to all possible stereoisomers.

Identification of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action

While this compound is known to inhibit ACE, many natural products are promiscuous, interacting with multiple biological targets to exert their effects. iaanalysis.com A significant area of future research is to move beyond ACE and identify novel protein targets to build a comprehensive understanding of the compound's pharmacology and potentially uncover new therapeutic applications.

Modern target identification relies heavily on chemical proteomics, which can be broadly categorized into probe-based and non-probe-based approaches. frontiersin.orgnih.govbohrium.com

| Target ID Method | Principle | Example Application |

| Compound-centric Chemical Proteomics (CCCP) | The natural product is immobilized on a solid support (e.g., beads) and used as "bait" to capture binding proteins from cell lysates. frontiersin.org | Identifying cellular receptors or enzymes that directly interact with the isochromanone. |

| Activity-Based Protein Profiling (ABPP) | A reactive probe designed from the natural product scaffold is used to covalently label the active site of target enzymes in a complex proteome. | Uncovering novel enzyme classes that are inhibited by the compound. |